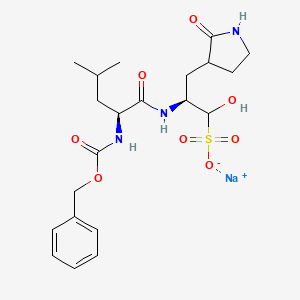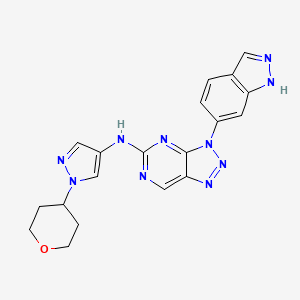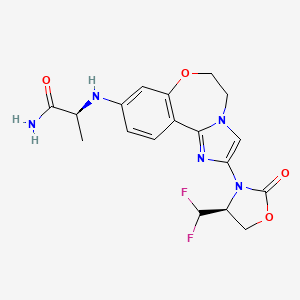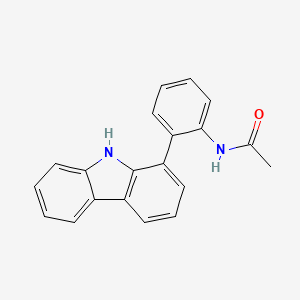
GNE-371
Descripción general
Descripción
GNE-371 is a potent and selective chemical probe for the second bromodomains of human transcription-initiation-factor TFIID subunit 1 and transcription-initiation-factor TFIID subunit 1‑like. This compound binds TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members. This compound is also active in a cellular-TAF1(2) target-engagement assay (IC50 = 38 nM) and exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by this compound and further supporting the use of this compound in mechanistic and target-validation studies.
Aplicaciones Científicas De Investigación
Inhibidor de la Subunidad 1 del Factor de Iniciación de la Transcripción TFIID (TAF1)
GNE-371 es una sonda química potente y selectiva para los segundos bromodominios de la subunidad 1 del factor de iniciación de la transcripción TFIID humano (TAF1) y la subunidad 1 similar al factor de iniciación de la transcripción TFIID {svg_1}. Se une a TAF1 con una IC50 de 10 nM mientras mantiene una excelente selectividad sobre otros miembros de la familia de bromodominios {svg_2}.
Investigación Oncológica
Las funciones biológicas de los bromodominios duales de TAF1 siguen siendo desconocidas, aunque TAF1 se ha identificado como un posible objetivo para la investigación oncológica {svg_3}. El compuesto this compound exhibe sinergia antiproliferativa con el inhibidor BET JQ1, lo que sugiere la participación de TAF1 endógeno por this compound {svg_4}.
Compromiso del Objetivo Celular
This compound también es activo en un ensayo de compromiso de objetivo TAF1 celular con una IC50 de 38 nM {svg_5}. Esto sugiere que el compuesto puede interactuar eficazmente con su objetivo en un entorno celular {svg_6}.
Estudios de Relación Estructura-Actividad
La estructura de co-cristal de this compound unido a TAF1 permitió el diseño basado en la estructura y los estudios de relación estructura-actividad {svg_7}. Esto podría conducir potencialmente al desarrollo de compuestos más potentes y selectivos {svg_8}.
Expresión y Purificación de Proteínas
This compound se puede utilizar en métodos de expresión y purificación de proteínas. La producción de proteínas de bromodominio se llevó a cabo como se describió previamente {svg_9}.
Ensayos basados en células
El compromiso del objetivo en las células se evaluó mediante el desplazamiento de un ligando marcado con fluorescencia de las proteínas de fusión bromodominio-luciferasa nanoLuc (nLuc; Promega) {svg_10}. Para el ensayo BRD4, las células 293T se cultivaron en medio DMEM (baja glucosa) suplementado con 2 mM de glutamina y 10% de suero fetal bovino {svg_11}.
Mecanismo De Acción
GNE-371, also known as “6-But-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)-benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one” or “6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one”, is a potent and selective chemical probe .
Target of Action
The primary target of this compound is the second bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1) and transcription-initiation-factor TFIID subunit 1-like . TAF1 plays a pivotal role in several cancers and is overexpressed in acute myeloid leukemia (AML) .
Mode of Action
This compound binds to TAF1 with an IC50 of 10 nM, maintaining excellent selectivity over other bromodomain-family members . It stabilizes different conformational states of TAF1 through an open-closed transition .
Biochemical Pathways
It is known that taf1, the target of this compound, is involved in chromatin remodeling and gene transcription . Therefore, this compound likely affects these processes.
Pharmacokinetics
It is known that this compound is active in a cellular taf1 target-engagement assay , suggesting it has sufficient bioavailability to reach its target in cells.
Result of Action
This compound exhibits antiproliferative synergy with the BET inhibitor JQ1 . This suggests that the compound’s action results in the inhibition of cell proliferation, which is a desirable effect in the context of cancer treatment.
Análisis Bioquímico
Biochemical Properties
GNE-371 plays a significant role in biochemical reactions. It interacts with the second bromodomains of TAF1 and TAF1L . The nature of these interactions is characterized by the compound’s ability to bind TAF1(2) with an IC50 of 10 nM while maintaining excellent selectivity over other bromodomain-family members .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by engaging endogenous TAF1 . This engagement impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its binding interactions with biomolecules, specifically the second bromodomains of TAF1 and TAF1L . This binding leads to enzyme inhibition or activation and changes in gene expression .
Propiedades
IUPAC Name |
6-but-3-enyl-4-[1-methyl-6-(morpholine-4-carbonyl)benzimidazol-4-yl]-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-4-7-29-14-19(17-5-6-25-22(17)24(29)31)18-12-16(13-20-21(18)26-15-27(20)2)23(30)28-8-10-32-11-9-28/h3,5-6,12-15,25H,1,4,7-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUWGFZGQNPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)N3CCOCC3)C4=CN(C(=O)C5=C4C=CN5)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GNE-371 interact with its target, TAF1, and what are the downstream effects of this interaction?
A1: this compound selectively targets the second bromodomain (BD2) of the Transcription-Initiation-Factor TFIID subunit 1 (TAF1). [, ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, influencing gene transcription. By binding to TAF1-BD2, this compound disrupts these interactions and potentially modulates the transcriptional activity of TAF1. [, ] This is particularly relevant in cancers where TAF1 is overexpressed, such as acute myeloid leukemia (AML) with the AML1-ETO fusion gene. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and the impact of structural modifications on its activity and selectivity?
A3: The development of this compound involved extensive SAR studies. Starting from a previously identified lead compound, modifications were introduced based on a co-crystal structure with TAF1-BD2. [] This iterative process, combining structural information with chemical synthesis and biological evaluation, allowed researchers to optimize the compound's potency and selectivity for TAF1-BD2 over other bromodomain family members. [] While the specific modifications are not detailed in the abstracts, this approach highlights the power of structure-based drug design in optimizing desired drug properties.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A4: In vitro, this compound displays potent binding to TAF1-BD2 with an IC50 of 10 nM. [] It also demonstrates cellular activity, effectively engaging endogenous TAF1 with an IC50 of 38 nM in a cellular target engagement assay. [] Furthermore, this compound exhibits synergistic antiproliferative effects when combined with the BET inhibitor JQ1, suggesting a potential therapeutic strategy targeting both TAF1 and BET bromodomains. [] Information regarding in vivo efficacy in animal models or clinical trials is not available in the provided abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)






![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)


![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)
